2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide
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Overview
Description
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a benzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 1-benzylpyrrolidine with isopropylamine and 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-phenethylbenzamides: These compounds have similar structural features and are studied for their biological activities.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives: These compounds are known for their dual inhibitory activity against certain enzymes.
Uniqueness
What sets 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies .
Properties
Molecular Formula |
C19H31N3O |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-N-(1-benzylpyrrolidin-3-yl)-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)22(15(3)4)17-10-11-21(13-17)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3 |
InChI Key |
JJBBCQQKPUMVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCN(C1)CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
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